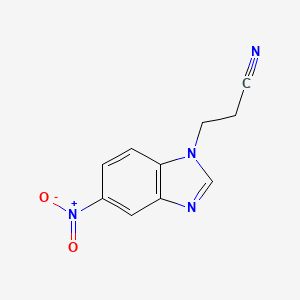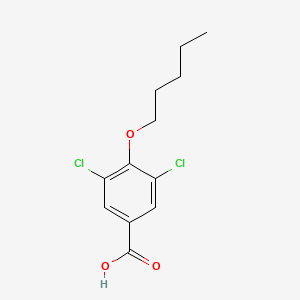
Continentalic acid
Descripción general
Descripción
Delta8(14)-Pimaric acid is a naturally occurring diterpene resin acid found in the oleoresin of pine trees It is a member of the pimarane family of diterpenes, which are known for their complex structures and diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Continentalic acid can be achieved through several methods. One common approach involves the oxidation of abietic acid, another diterpene resin acid, using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically takes place in an organic solvent like acetone or dichloromethane under controlled temperature and pH conditions.
Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from pine oleoresin. The process includes solvent extraction, followed by chromatographic separation techniques to isolate the desired compound. The purity of the final product is ensured through recrystallization and spectroscopic analysis.
Análisis De Reacciones Químicas
Types of Reactions: Delta8(14)-Pimaric acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, such as pimaric acid lactones.
Reduction: Reduction reactions can convert Continentalic acid into its corresponding alcohols.
Substitution: It can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in solvents like acetone or dichloromethane.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Substitution: Halogens (chlorine, bromine) in the presence of catalysts like iron or aluminum chloride.
Major Products:
Oxidation: Pimaric acid lactones and other oxidized derivatives.
Reduction: Pimaric alcohols.
Substitution: Halogenated pimaric acids.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a precursor for the synthesis of other complex diterpenes and resin acids.
Biology: It exhibits antimicrobial and anti-inflammatory properties, making it a candidate for developing new therapeutic agents.
Medicine: Research has shown its potential in treating inflammatory diseases and infections.
Industry: It is used in the production of varnishes, adhesives, and other resin-based products.
Mecanismo De Acción
The biological effects of Continentalic acid are primarily mediated through its interaction with cellular signaling pathways. It has been shown to inhibit the production of pro-inflammatory cytokines by modulating the activity of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). Additionally, it can disrupt bacterial cell membranes, leading to antimicrobial effects.
Comparación Con Compuestos Similares
Delta8(14)-Pimaric acid is unique among diterpene resin acids due to its specific structure and biological activities. Similar compounds include:
Abietic acid: Another diterpene resin acid with similar chemical properties but different biological activities.
Dehydroabietic acid: Known for its antimicrobial properties, it differs in its oxidation state and structure.
Isopimaric acid: Shares structural similarities but exhibits distinct biological effects.
Delta8(14)-Pimaric acid stands out due to its specific interactions with cellular pathways and its potential therapeutic applications.
Propiedades
IUPAC Name |
7-ethenyl-1,4a,7-trimethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthrene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O2/c1-5-18(2)12-9-15-14(13-18)7-8-16-19(15,3)10-6-11-20(16,4)17(21)22/h5,13,15-16H,1,6-12H2,2-4H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVJRKBZMUDEEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2C(=C1)CCC3C2(CCCC3(C)C(=O)O)C)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20861776 | |
| Record name | Pimara-8(14),15-dien-18-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20861776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-methyl-2-morpholin-4-yl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B7841396.png)











